Rocuronium is a nondepolarizing neuromuscular blocking agent widely used in clinical anesthesia. It is known for its rapid onset and intermediate duration of action, making it a suitable alternative to succinylcholine for rapid sequence intubation. Rocuronium's pharmacological profile is characterized by its minimal cardiovascular effects and its ability to be reversed with cholinesterase inhibitors3.
Rocuronium acts by competitively inhibiting nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, preventing acetylcholine from binding and thus inhibiting muscular contraction. This blockade is not limited to the neuromuscular junction; it also affects nAChRs in the superior cervical ganglion (SCG) neurons. Studies using patch clamp recordings have shown that rocuronium suppresses acetylcholine-evoked currents in a concentration-dependent and competitive manner. It also increases the extent of desensitization of nAChRs, indicating that rocuronium can interact with both the open and closed states of the receptor channels1.
Rocuronium has been observed to have a direct relaxant effect on vascular smooth muscle. In isolated rat thoracic aorta studies, rocuronium was found to shift the cumulative concentration-effect curves of phenylephrine, a vasoconstrictor, to the right, indicating a relaxation effect on the smooth muscle. This suggests that rocuronium can directly cause relaxation of isolated vascular smooth muscles, which may contribute to its cardiovascular stability during anesthesia2.
Clinically, rocuronium is primarily used for facilitating tracheal intubation and providing skeletal muscle relaxation during surgery. Its rapid onset, comparable to succinylcholine, allows for good-to-excellent intubating conditions within 1 minute after administration at doses two times the ED95 (600 micrograms/kg). The duration of action is similar to that of vecuronium, with a shorter duration in children compared to adults. Rocuronium's stable cardiovascular profile and reversibility with cholinesterase inhibitors make it a valuable agent for rapid sequence intubation without significant delays in the recovery of neuromuscular function3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: